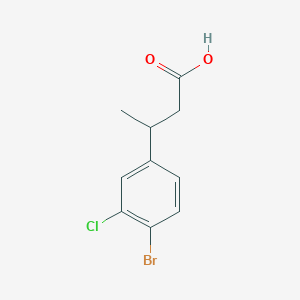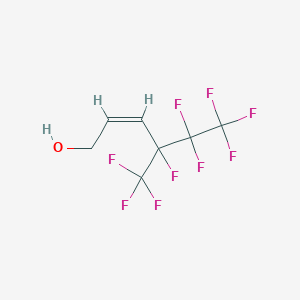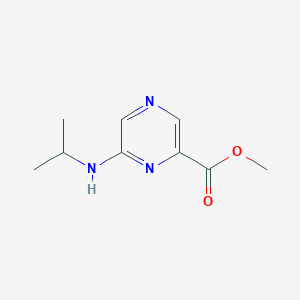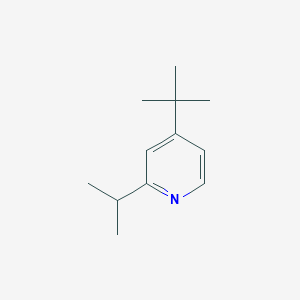
4-(tert-Butyl)-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-isopropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with tert-butyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors also enhances the safety and sustainability of the production process .
化学反応の分析
Types of Reactions
4-(tert-Butyl)-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridines.
科学的研究の応用
4-(tert-Butyl)-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(tert-Butyl)-2-isopropylpyridine involves its interaction with molecular targets through various pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules .
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butyl group but a different aromatic ring structure.
4-tert-Butylcatechol: Contains a tert-butyl group and a catechol moiety, used in different chemical reactions.
4-tert-Butylpyridine: A closely related compound with a tert-butyl group but lacking the isopropyl group.
Uniqueness
4-(tert-Butyl)-2-isopropylpyridine is unique due to the presence of both tert-butyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
4-tert-butyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H19N/c1-9(2)11-8-10(6-7-13-11)12(3,4)5/h6-9H,1-5H3 |
InChIキー |
WMJOIVQLVJFVFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


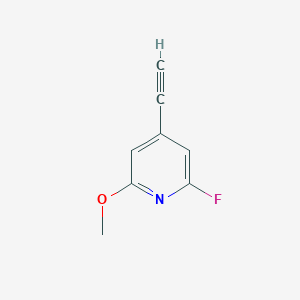
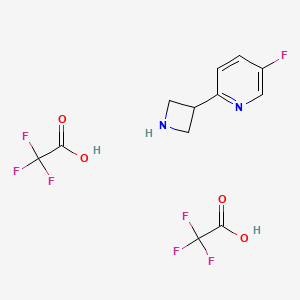
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
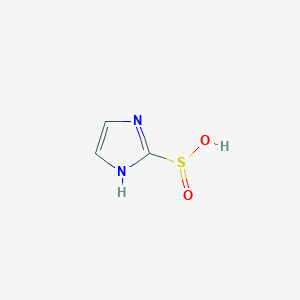




![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)

